
Glycylglycyl-L-cysteinylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-L-cysteinylglycine is a tripeptide composed of glycine, glycine, and L-cysteine. This compound is a derivative of glutathione, which is a crucial antioxidant in cellular processes. This compound plays a significant role in various biochemical pathways, particularly in redox reactions and detoxification processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycylglycyl-L-cysteinylglycine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the activation of carboxyl groups and the subsequent formation of peptide bonds. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HOAt. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often employs recombinant DNA technology. Microbial fermentation using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae can produce the tripeptide in large quantities. The fermentation process is optimized to enhance yield and purity, followed by purification steps such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Glycylglycyl-L-cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-L-cysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Plays a role in cellular redox homeostasis and detoxification.
Medicine: Investigated for its potential in antioxidant therapy and as a biomarker for oxidative stress.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives .
Wirkmechanismus
Glycylglycyl-L-cysteinylglycine exerts its effects primarily through its thiol group, which participates in redox reactions. It acts as an electron donor, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound also modulates the activity of various enzymes involved in detoxification and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with a similar structure but includes glutamate instead of glycine.
L-cysteinylglycine: A dipeptide consisting of L-cysteine and glycine.
Uniqueness: Glycylglycyl-L-cysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Unlike glutathione, it does not contain glutamate, which affects its reactivity and function in biological systems .
Eigenschaften
CAS-Nummer |
583819-52-7 |
|---|---|
Molekularformel |
C9H16N4O5S |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O5S/c10-1-6(14)11-2-7(15)13-5(4-19)9(18)12-3-8(16)17/h5,19H,1-4,10H2,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 |
InChI-Schlüssel |
LKYOFSBEDUHIQL-YFKPBYRVSA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S |
Kanonische SMILES |
C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)
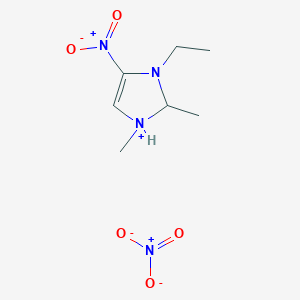

![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
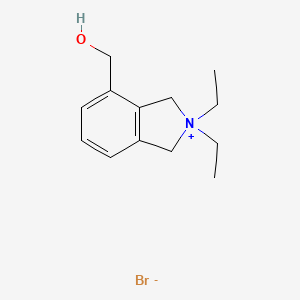
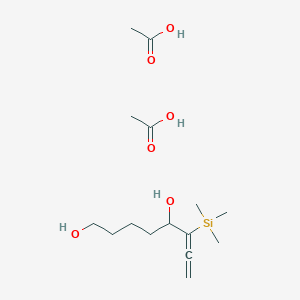
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
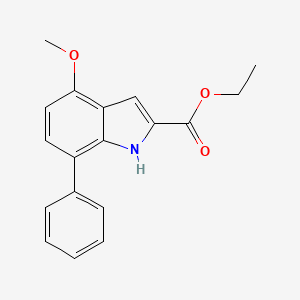
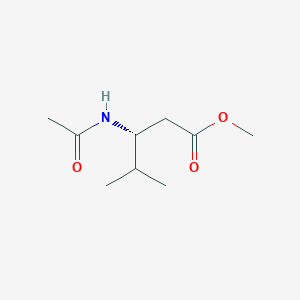
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
